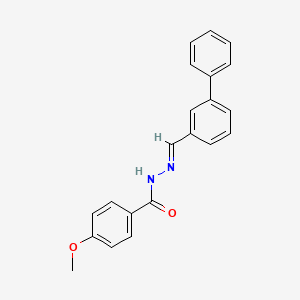

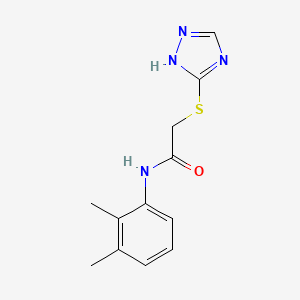

![molecular formula C16H16N2S2 B5542727 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines can be achieved through various methods, including cross-coupling of 5-iodopyrimidines with phenylacetylene in the presence of a palladium catalyst, followed by cyclization of the resulting phenylethynylpyrimidines (Sakamoto et al., 1982). This method demonstrates the versatility and reactivity of the pyrimidine derivatives, providing a pathway to synthesize 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR spectra, and elemental analysis. The crystal structure is often stabilized by intermolecular interactions, such as O–H…N, C–H…O, C–H…π, and π…π weak interactions, which contribute to the stability and properties of these compounds (Nagarajaiah & Begum, 2015).

Applications De Recherche Scientifique

Nonlinear Optical Applications

Thiopyrimidine derivatives, including those similar to 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine, have been investigated for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in both natural systems and synthetic applications. A study found that these derivatives show promising applications in NLO fields, with certain compounds exhibiting larger NLO properties compared to standard molecules, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antitumor and Radioprotective Activities

Research into thieno[2,3-d]pyrimidine derivatives has shown that some compounds possess promising radioprotective and antitumor activities. This discovery opens up potential therapeutic applications for these compounds in treating and protecting against radiation damage and cancer (Alqasoumi et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been identified as possessing significant antimicrobial and anti-inflammatory activities. The addition of various groups to the thieno[2,3-d]pyrimidine ring enhances these activities, indicating the potential of these compounds in developing new antimicrobial and anti-inflammatory treatments (Tolba et al., 2018).

Inhibition of Phosphodiesterase Type 4

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, a class related to 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine, have been synthesized and tested as inhibitors of phosphodiesterase IV (PDE4). These inhibitors are targeted for the treatment of asthma and chronic obstructive pulmonary disease (COPD), showcasing the therapeutic potential of these compounds in respiratory conditions (Taltavull et al., 2010).

Propriétés

IUPAC Name |

5,6-dimethyl-4-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-11-12(2)20-16-14(11)15(17-10-18-16)19-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVRVOSSVJHGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-4-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)